Phosphoramide mustard
Overview
Description
Phosphoramide Mustard is a group of nitrogen mustard compounds substituted with a phosphoramide group or its derivatives . It is the major metabolite for Cyclophosphamide, with anticancer activity . Phosphoramide Mustard induces DNA adduct formation in ovarian granulosa cells, induces DNA damage, and elicits the ovarian DNA repair response .
Synthesis Analysis
The synthetic strategies of phosphoramides can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate, and other methods . The latest examples of these methods are provided and some representative mechanisms are also described .Molecular Structure Analysis
Phosphoramide Mustard is a metabolite of the anti-cancer DNA-alkylating agent cyclophosphamide . The structural basis for the formation of this 1,3 cross-link was studied by molecular dynamics and quantum chemistry .Chemical Reactions Analysis
Phosphoramide Mustard forms DNA crosslinks both between and within DNA strands at guanine N-7 positions . A thermodynamic model for the chemical reaction of Phosphoramide Mustard with either NAC or mesna was presented .Physical And Chemical Properties Analysis
Phosphoramide Mustard is a nitrogen mustard compound . It is not only widely used in pharmaceuticals because of its excellent biological activities, but it also shows good performance in organic dyes, flame retardants, and extractors .Scientific Research Applications
DNA Damage and Repair
Phosphoramide mustard (PM), a metabolite of the anti-cancer agent cyclophosphamide, has been studied for its effects on DNA. Research has demonstrated that PM induces DNA adduct formation, leading to DNA damage. It specifically forms NOR-G-OH, NOR-G, and G-NOR-G adducts with DNA, potentially leading to significant DNA damage. This has been observed in rat ovarian granulosa cells, where PM exposure resulted in decreased cell viability and increased markers of DNA damage, such as phosphorylated H2AX (γH2AX). The induction of genes and proteins involved in DNA repair, like ATM, PARP-1, PRKDC, XRCC6, and BRCA1, were also noted (Ganesan & Keating, 2015).
DNA Repair Response in Ovarian Cells
Another aspect of PM's impact is the initiation of the DNA repair response in ovarian cells. It has been shown to activate DNA damage repair genes early after exposure, with increased abundance of proteins like ATM, PARP1, E2F7, P73, and CASP3. This suggests that DNA damage contributes to PM's ovotoxicity, and the ovarian DNA repair response is active post-PM exposure (Ganesan & Keating, 2016).
Autophagy and Follicle Loss
PM also induces autophagy markers, and the inhibition of the mammalian target of rapamycin (mTOR) can prevent follicle loss due to PM exposure. This indicates that mTOR may play a role in PM-induced follicle loss (Madden, Thomas, & Keating, 2017).
Novel Anticancer Prodrugs
Research into novel anticancer prodrugs has led to the synthesis of sulfonyl-group containing analogues of aldophosphamide. These compounds liberate cytotoxic phosphoramide mustards via a nonenzymatic mechanism and have shown promising in vitro and in vivo antitumor activity against various tumor cell lines (Jain, Fan, Baturay, & Kwon, 2004).
Guanine-Guanine Crosslinking
PM has been compared with other alkylating agents in terms of DNA guanine-guanine crosslinking sequence specificity. Studies suggest that PM, similar to other agents, shows a preference for reacting with certain DNA sequences, contributing to its cytotoxic effects (Struck, Davis, Jr., Berardini, & Loechler, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
amino-[bis(2-chloroethyl)amino]phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Cl2N2O2P/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXQSIKBGKVNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144036 | |
Record name | Phosphoramide mustard | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoramide mustard | |
CAS RN |
10159-53-2 | |
Record name | Phosphoramide mustard | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10159-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoramide mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010159532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramide mustard | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9ULD24RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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